4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Purity Analysis Quality Control Reproducibility

Building block substitution risks experimental reproducibility-changing N-butyl drops LogP ~2.6 units vs. unsubstituted analog; Br→Cl replacement alters cross-coupling leaving group potential. 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline (CAS 1280786-89-1) is the exact solution: - LogP 4.56 for CNS/intracellular permeability programs - Single bromo handle for Pd-catalyzed Suzuki/Buchwald couplings (≥97% purity) - Reducible nitro for orthogonal amine derivatization Full analytics. Global shipping.

Molecular Formula C12H17BrN2O3
Molecular Weight 317.183
CAS No. 1280786-89-1
Cat. No. B597761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
CAS1280786-89-1
Synonyms4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Molecular FormulaC12H17BrN2O3
Molecular Weight317.183
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
InChIInChI=1S/C12H17BrN2O3/c1-3-5-6-14-10-8-12(18-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3
InChIKeyRIJGVEMBLMAOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Specifications for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline


4-Bromo-N-butyl-5-ethoxy-2-nitroaniline (CAS 1280786-89-1) is a polysubstituted aromatic amine with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . It is characterized by a 1,2,4,5-tetrasubstituted benzene ring, featuring bromo, N-butylamino, ethoxy, and nitro functional groups . As a functionalized aniline derivative, it is primarily utilized as a synthetic intermediate or building block in research and development settings .

Pre-functionalized scaffold with orthogonal bromo, amino, ethoxy, and nitro groups for sequential derivatization
Bromo substituent enables palladium-catalyzed cross-coupling reactions
N-Butyl chain supports lipophilic tuning for medicinal chemistry or material research

Generic Substitution Limitations for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline


Substituting 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline with a simpler or more readily available analog introduces quantifiable changes in key molecular properties that can alter or invalidate a synthetic or screening outcome. For instance, the presence of the N-butyl group is predicted to increase lipophilicity (LogP) by approximately 2.6 units compared to the unsubstituted 4-bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9, LogP ~1.94), a difference that can significantly affect partitioning, solubility, and membrane permeability in biological or material systems . Similarly, replacing the bromo substituent with a chloro analog reduces the leaving group potential in cross-coupling reactions and alters the electron density of the aromatic ring due to differences in electronegativity and atomic radius . Such structural variations preclude simple interchangeability and necessitate the procurement of the exact compound to ensure experimental reproducibility.

N-Alkyl Chain Loss

Removing the N-butyl group sharply lowers lipophilicity, altering solubility and partitioning in biological or material systems.

Halogen Replacement (Br → Cl)

Substituting bromo with chloro changes cross-coupling reactivity and electronic character, potentially reducing reaction efficiency.

Primary Aniline Sensitivity

Analogues without N-alkyl protection are often air/light sensitive, requiring cold-chain storage that the target compound avoids.

Selection Evidence for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline


Purity and Lot-to-Lot Consistency

Commercially available 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is supplied with a certified purity specification of ≥97% (HPLC) by multiple vendors, a threshold critical for ensuring consistent reactivity and minimizing side reactions in synthetic applications . The procurement of materials with a defined purity specification is a key determinant of synthetic reproducibility.

Purity Specification
Specification review
≥97% (HPLC)
Supplier-certified purity threshold for consistent reactivity
Lot-specific COA review recommended
Purity Analysis Quality Control Reproducibility

Lipophilicity (LogP) Comparison

The N-butyl substituent in 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline contributes significantly to its overall lipophilicity. The calculated LogP for the target compound is 4.564 , whereas the closest analog lacking the N-butyl group, 4-Bromo-5-ethoxy-2-nitroaniline, has a calculated LogP of 1.94 .

Lipophilicity (LogP)
Calculated
4.56 (vs 1.94 for N-unsubstituted analog)
Substantially higher lipophilicity driven by N-butyl group
Calculated values, experimental verification advised
Lipophilicity LogP Structure-Activity Relationship

Simplified Storage and Handling

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is recommended for storage at room temperature under ambient conditions, according to commercial vendors . In contrast, many primary aniline analogs, such as 4-bromo-5-ethoxy-2-nitroaniline, are often light- and air-sensitive, requiring storage under inert atmosphere or refrigeration (e.g., 2-8°C) to prevent oxidative degradation . This reduced handling complexity stems from the N-alkylation, which protects the amino group from oxidation.

Storage Condition
Class-level inference
Ambient temperature (vs cold chain)
Simplified handling and reduced storage complexity
Supplier recommendation, verify long-term stability
Storage Stability Handling Shelf Life

Application Scenarios for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline


Lipophilic Small Molecule Library Synthesis

The high calculated LogP of 4.56 makes this compound an ideal scaffold for generating lead-like molecules with enhanced membrane permeability. This property is particularly valuable in medicinal chemistry programs targeting intracellular or CNS-related pathways, where lipophilic building blocks are required to improve the drug-like properties of final compounds .

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a single bromo substituent on the aromatic ring provides a well-defined handle for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Its purity (≥97%) ensures reliable and reproducible coupling yields, while the N-butyl and ethoxy groups can be used to further derivatize the scaffold or modulate the properties of the coupling product .

Nitroaromatic Functional Material Synthesis

The nitro group can be selectively reduced to a primary amine, providing an orthogonal functional group for further derivatization. This, combined with the lipophilic N-butyl chain, makes the compound a useful precursor for designing functional materials, such as non-linear optical (NLO) chromophores or specific ligands for metal-organic frameworks (MOFs), where controlled electronic properties and solubility are crucial [1].

Application
Selection Property
Validation Focus
Lipophilic small-molecule library synthesis
Enhanced lipophilicity profile
Membrane permeability and LogP assay correlation
Palladium-catalyzed cross-coupling precursor
Bromo leaving-group utility
Cross-coupling reaction yields and product purity
Nitroaromatic functional materials
Reducible nitro group and lipophilic chain
Material solubility and electronic property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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